2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate

Lipophilicity Physicochemical profiling Chromatographic retention

Avoid the hazards and process validation costs of in-house nitration-reduction sequences. This pre-formed trisubstituted benzoate is the verified intermediate (Compound V) for bosutinib (SKI-606) synthesis. - **Key advantage:** Orthogonal reactivity-2-amino group for cyclization, 3-chloropropoxy chain for S_N2 diversification. - **Specs:** ≥97% HPLC purity, crystalline solid (mp ~126°C), batch QC (NMR/HPLC) included. - **Supply:** Eliminates HNO₃/H₂SO₄ scale-up risks; recrystallizable if needed.

Molecular Formula C11H13ClNO4-
Molecular Weight 258.68 g/mol
Cat. No. B13963133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate
Molecular FormulaC11H13ClNO4-
Molecular Weight258.68 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)[O-])N)OCCCCl
InChIInChI=1S/C11H14ClNO4/c1-16-9-5-7(11(14)15)8(13)6-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)/p-1
InChIKeyVYGVGRQOOIHTMX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate: Kinase Inhibitor Intermediate


2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate (methyl ester; CAS 214470-59-4) is a trisubstituted benzoate bearing an ortho-amino group, a para-chloropropoxy chain, and a meta-methoxy substituent on the aromatic ring . It belongs to the class of 2-aminobenzoate derivatives that serve as versatile pharmaceutical intermediates, most notably as a key building block in the synthesis of 4-anilino-3-quinolinecarbonitrile kinase inhibitors including bosutinib (SKI-606), a dual Src/Abl inhibitor approved for chronic myelogenous leukemia [1]. The compound features a reactive primary aromatic amine for cyclization chemistry, a terminal alkyl chloride for nucleophilic displacement, and a crystal structure defined by intramolecular N—H⋯O hydrogen bonding that stabilizes a near-coplanar conformation [2].

01 Convergent bosutinib intermediate with orthogonal 2-NH₂ and 4-chloropropoxy handles
02 Crystalline solid (mp ~126 °C) enables straightforward identity and purity checks
03 Multi-supplier availability with batch-specific HPLC, NMR, and GC documentation

Why Generic 2-Aminobenzoates Cannot Substitute


Simple 2-aminobenzoates such as methyl 2-amino-4-methoxybenzoate (CAS 50413-30-4) lack the 3-chloropropoxy side chain required for subsequent nucleophilic displacement or chain extension to install the 4-methylpiperazinylpropoxy moiety found in the final bosutinib pharmacophore . Regioisomeric variants such as methyl 4-(3-chloropropoxy)-3-methoxybenzoate (CAS 111627-40-8) possess the chloropropoxy chain but lack the 2-amino group essential for the intramolecular cyclization with 3-oxopropanenitrile equivalents that constructs the 3-cyano-4-hydroxyquinoline core [1]. Even the immediate nitro precursor (methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, CAS 214470-57-2) cannot substitute directly because the nitro group must first be reduced to the amine, introducing an additional synthetic step with its own yield and purity implications . The precise 2-amino/4-(3-chloropropoxy)/5-methoxy substitution pattern is therefore non-negotiable for the convergent bosutinib synthesis route.

Missing 3-chloropropoxy chain

Methyl 2-amino-4-methoxybenzoate lacks the terminal chloride required for SN2 installation of the piperazine moiety; adopting it would require additional functionalization steps that may shift overall yield and impurity profiles.

Absent 2-amino group

Regioisomers such as methyl 4-(3-chloropropoxy)-3-methoxybenzoate cannot undergo cyclocondensation to construct the quinoline core, forcing a linear synthesis that may introduce protection/deprotection sequences.

Nitro precursor adds reduction step

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate requires reduction to the amine before cyclization; this extra step may introduce batch-to-batch variability in purity and yield.

Differentiation Evidence vs. Closest Analogs


LogP Shift Drives Differential Chromatographic Behavior

The 3-chloropropoxy substituent increases the calculated partition coefficient (LogP) by approximately 1.03 log units relative to the parent methyl 2-amino-4-methoxybenzoate, which lacks the chloropropoxy chain [1]. This difference has practical consequences for liquid-liquid extraction efficiency, reversed-phase HPLC retention time, and predicted membrane permeability in downstream biological assays.

LogP Shift
Reported
ΔLogP = +1.03 vs des-chloro analog (2.68 vs 1.65)
Supports HPLC method differentiation
Predicted values; confirm experimentally for preparative work
Lipophilicity Physicochemical profiling Chromatographic retention

Low Aqueous Solubility Enables Controlled Precipitation

The target compound exhibits very low aqueous solubility (approximately 0.12 g/L at 25 °C), a consequence of the combined hydrophobic contributions of the chloropropoxy chain and the methyl ester, along with intramolecular hydrogen bonding that reduces solvent-accessible polar surface area . This contrasts with simpler 2-aminobenzoates that show higher water solubility due to lower molecular weight and greater relative PSA.

Aqueous Solubility
Data to verify
~0.12 g/L (≥8× lower than des-Cl analog)
Facilitates precipitation isolation
Predicted solubility; verify under process conditions
Aqueous solubility Workup optimization Crystallization

Intramolecular H-Bonding Locks Near-Coplanar Conformation

Single-crystal X-ray diffraction reveals that the target compound forms intramolecular N—H⋯O hydrogen bonds between the 2-amino group and the carbonyl oxygen of the methyl ester in each crystallographically independent molecule, generating two planar six-membered rings with dihedral angles of only 1.39(3)° and 0.68(3)° relative to the benzene ring [1]. This near-coplanar conformation is not possible in regioisomeric analogs lacking the ortho-amino/ester relationship, such as methyl 4-(3-chloropropoxy)-3-methoxybenzoate (CAS 111627-40-8), where the crystal packing is governed solely by weaker intermolecular C—H⋯O interactions [2].

Intramolecular H-Bonding
Head-to-head
Dihedral angles 1.39° & 0.68°; mp 126 °C vs 97-101 °C comparator
Informs solid-form consistency review
Single-crystal X-ray confirmed; different crystal systems
Crystal engineering Solid-state stability X-ray crystallography

Boiling Point Elevation Reflects Increased Molecular Weight

The predicted boiling point of the target compound (423.6 ± 40.0 °C at 760 mmHg) is approximately 110 °C higher than that of methyl 2-amino-4-methoxybenzoate (313.7 °C at 760 mmHg), owing to the increased molecular weight (273.71 vs. 181.19 g/mol) and the additional van der Waals interactions contributed by the 3-chloropropoxy chain . This differential is critical for assessing thermal stability during solvent removal and for selecting appropriate drying conditions.

Boiling Point Elevation
Data to verify
ΔT_boil ≈ +110 °C (423.6 vs 313.7 °C predicted)
Informs thermal processing limits
Predicted; confirm before distillation-based purification
Thermal properties Distillation Volatility

Dual Reactive Functionality Enables Convergent Cyclization

The target compound uniquely combines a nucleophilic 2-amino group (for Schiff base formation and cyclocondensation) with an electrophilic 4-(3-chloropropoxy) side chain (for subsequent S_N2 displacement by N-methylpiperazine) [1]. This orthogonal reactivity enables a convergent synthetic strategy where the quinoline core is constructed via cyclization of the amino group with a 3-oxopropanenitrile equivalent, while the chloropropoxy chain remains intact for late-stage diversification. Analogs lacking either functional group (e.g., methyl 2-amino-4-methoxybenzoate, which cannot undergo nucleophilic substitution at the 4-position) or bearing the amino and chloropropoxy groups in incompatible positions (e.g., methyl 4-(3-chloropropoxy)-3-methoxybenzoate, which lacks the 2-amino group) cannot support this convergent sequence and would require linear, lower-yielding alternative routes [2].

Dual Reactive Functionality
Class-level
Convergent 2-step sequence enabled; linear analogs require ≥2 extra steps
Supports convergent synthetic strategy
As documented in bosutinib route (J. Med. Chem. 2001)
Convergent synthesis Cyclization Heterocyclic chemistry

Commercial Availability with Batch-Specific QC Documentation

Multiple established suppliers (Bidepharm, ChemScene, MolCore, PrinceChem) offer the target compound at standard purity specifications of ≥97% (HPLC), with batch-specific certificates of analysis including NMR, HPLC, and in some cases GC data . The melting point specification (120-130 °C, with a typical value of 126 °C) provides a simple identity and purity check that requires only a melting point apparatus . In contrast, less common regioisomers such as methyl 4-(3-chloropropoxy)-3-methoxybenzoate are primarily available as 'bosutinib impurity standards' rather than as bulk synthetic intermediates, with correspondingly lower available quantities and higher unit costs [1].

Commercial Availability & QC
Reported
≥97% HPLC, ≥5 suppliers, mp 120-130 °C; batch CoA available
Reduces single-source supply risk
Supplier catalog survey May 2026; confirm current availability
Quality control Procurement Batch consistency

Procurement-Driven Application Scenarios


Multi-Kilogram Bosutinib Intermediate Manufacturing

Process chemistry teams scaling the bosutinib (SKI-606) synthesis should source the target compound as the pre-formed branching intermediate (Compound V) rather than synthesizing it in-house from methyl 4-hydroxy-5-methoxybenzoate. The documented synthetic route proceeds via alkylation with 3-chloropropyl p-toluenesulfonate, nitration, and reduction of the nitro group to the amine [1]. Purchasing the compound at ≥97% purity (HPLC) with batch QC (NMR, HPLC) eliminates the need to validate and execute the nitration-reduction sequence in-house, which involves hazardous reagents (HNO₃/H₂SO₄ mixed acid for nitration) and generates exothermic heat that complicates scale-up [2]. The intramolecular N—H⋯O hydrogen bonding observed in the crystal structure [3] correlates with the compound's crystallinity and melting point of ~126 °C, which facilitates purification by recrystallization if needed after receipt.

EGFR Photoaffinity Probe Scaffold Development

The target compound has been identified as a photoaffinity probe scaffold for labeling epidermal growth factor receptor (EGFR) tyrosine kinases, an application critical to activity-based protein profiling (ABPP) in cancer signaling research [1]. The 3-chloropropoxy side chain can serve as a flexible linker attachment point for photoreactive groups (e.g., diazirine) or reporter tags (e.g., biotin), while the 2-amino group provides a handle for further derivatization or conjugation [2]. Researchers developing chemical probes for EGFR/HER2 target engagement studies should select this compound over simpler 2-aminobenzoates that lack the chloropropoxy linker, which would otherwise require additional synthetic manipulation to install a tether for downstream bioconjugation.

Quinazoline and Quinoline Library Synthesis

Medicinal chemistry groups synthesizing focused libraries of 4-anilinoquinazoline or 4-anilinoquinoline-3-carbonitrile kinase inhibitors can use the target compound as a common intermediate for parallel derivatization [1]. The 2-amino group undergoes cyclocondensation with cyano-containing synthons to form the quinoline/quinazoline core, while the 4-(3-chloropropoxy) chain can be independently diversified via S_N2 reactions with amine nucleophiles (e.g., substituted piperazines, morpholines, or polyamines) to generate compound arrays with varying basic amine side chains [2]. This orthogonal reactivity strategy supports structure-activity relationship (SAR) exploration at both the heterocyclic core and the C-7 side chain without cross-reactivity concerns, a feature not available from mono-functional intermediates.

Crystallization and Solid-Form Screening

The well-characterized crystal structure (triclinic P-1, a = 8.1080 Å, b = 9.818 Å, c = 17.739 Å, Z = 4) and the robust intramolecular N—H⋯O hydrogen bonding pattern [1] make the target compound an informative model system for solid-form screening and crystallization process development studies. The near-coplanar conformation stabilized by intramolecular H-bonds (dihedral angles of 1.39° and 0.68° between the H-bonded ring and the benzene ring) reduces conformational polymorphism risk, a common problem in flexible intermediates that can lead to batch-to-batch variability in filtration and drying behavior during large-scale isolation [2]. Process development groups can use these crystallographic data to design seeded crystallizations that consistently deliver the thermodynamically stable form.

Application
Selection Property
Validation Focus
Bosutinib Intermediate Manufacturing
Pre-formed convergent branching intermediate (Compound V)
Batch identity (NMR, HPLC) and melting point consistency
EGFR Photoaffinity Probe Scaffold
Chloropropoxy linker for photoreactive tag attachment
Linker integrity and conjugation efficiency
Quinazoline/Quinoline Library Synthesis
Orthogonal reactivity for parallel core and side-chain diversification
Cyclization efficiency and amine diversification scope
Crystallization & Solid-Form Screening
Well-characterized crystal structure with low polymorphism risk
Seeded crystallization reproducibility and polymorph screening
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